molecular formula C13H21N3O B1476672 2-(4-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine CAS No. 2097996-40-0

2-(4-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine

Cat. No. B1476672
CAS RN: 2097996-40-0
M. Wt: 235.33 g/mol
InChI Key: IHEZNFDTGPWDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for “2-(4-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine” were not found, it’s worth noting that piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “2-(4-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine” consists of a piperidine ring attached to a pyridine ring via an ethoxymethyl group. The piperidine ring is a six-membered heterocyclic ring with one nitrogen atom and five carbon atoms .

Scientific Research Applications

I have conducted a search on the scientific research applications of “2-(4-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine”. While specific applications for this compound are not readily available, we can infer potential uses based on the general applications of piperidine derivatives in various fields. Below are six potential applications organized into separate sections:

Anti-Alzheimer’s Research

Research into anti-Alzheimer’s properties indicates a possible role in creating treatments for neurodegenerative diseases.

Each of these fields could potentially benefit from the unique properties of “2-(4-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine”, although specific research on this compound would be necessary to confirm its efficacy and safety in these applications .

properties

IUPAC Name

2-[4-(ethoxymethyl)piperidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-2-17-10-11-5-8-16(9-6-11)13-12(14)4-3-7-15-13/h3-4,7,11H,2,5-6,8-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEZNFDTGPWDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(CC1)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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